molecular formula C18H20N2 B8022027 Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline

Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline

Cat. No.: B8022027
M. Wt: 264.4 g/mol
InChI Key: APSFVWLHYYFSDW-NVXWUHKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism by which trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester
  • Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester

Uniqueness

This compound is unique due to its specific structural features and the resulting chemical properties

Properties

IUPAC Name

(3aR,9bR)-2-benzyl-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-6-14(7-3-1)11-20-12-15-10-19-18-9-5-4-8-16(18)17(15)13-20/h1-9,15,17,19H,10-13H2/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSFVWLHYYFSDW-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2C3=CC=CC=C3N1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@H]2C3=CC=CC=C3N1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.